molecular formula C8H17NO2 B13249024 3-(2-Aminopropan-2-yl)oxan-3-ol

3-(2-Aminopropan-2-yl)oxan-3-ol

Cat. No.: B13249024
M. Wt: 159.23 g/mol
InChI Key: XNJWKWIVEIUWDH-UHFFFAOYSA-N
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Description

3-(2-Aminopropan-2-yl)oxan-3-ol is a bicyclic amino alcohol characterized by an oxane (tetrahydropyran) ring substituted at position 3 with a 2-aminopropan-2-yl group. This structure confers unique physicochemical properties, such as hydrogen-bonding capacity from both the hydroxyl and amine groups, and stereochemical rigidity due to the oxane ring.

Properties

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

3-(2-aminopropan-2-yl)oxan-3-ol

InChI

InChI=1S/C8H17NO2/c1-7(2,9)8(10)4-3-5-11-6-8/h10H,3-6,9H2,1-2H3

InChI Key

XNJWKWIVEIUWDH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1(CCCOC1)O)N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Aminopropan-2-yl)oxan-3-ol typically involves the reaction of oxane derivatives with appropriate amines. One common method is the addition of 2-amino-2-methylpropane to oxane under controlled conditions. The reaction is usually carried out in the presence of a catalyst, such as a Lewis acid, to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of 3-(2-Aminopropan-2-yl)oxan-3-ol may involve large-scale synthesis using similar methods as described above. The process is optimized for higher yields and purity, often involving multiple steps of purification, such as distillation and recrystallization, to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

3-(2-Aminopropan-2-yl)oxan-3-ol can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The amino group can be reduced to form a primary amine.

    Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like thionyl chloride or phosphorus tribromide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of primary amines.

    Substitution: Formation of halides or alkyl derivatives.

Scientific Research Applications

3-(2-Aminopropan-2-yl)oxan-3-ol has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(2-Aminopropan-2-yl)oxan-3-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting or modifying their activity. The hydroxyl group can also participate in hydrogen bonding, affecting the compound’s overall reactivity and interactions.

Comparison with Similar Compounds

Structural and Functional Analogues

The following compounds share structural motifs with 3-(2-Aminopropan-2-yl)oxan-3-ol, enabling comparative analysis of their properties:

Table 1: Key Attributes of 3-(2-Aminopropan-2-yl)oxan-3-ol and Analogues
Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
3-(2-Aminopropan-2-yl)oxan-3-ol C₈H₁₇NO₂* 175.23* Not provided Oxane core with branched 2-aminopropan-2-yl group; dual H-bond donor/acceptor
3-(Aminomethyl)oxan-3-ol C₆H₁₃NO₂ 131.18 Not provided Linear aminomethyl substituent; simpler structure, lower steric hindrance
3-(1-Aminopropan-2-yl)-8-azabicyclo[3.2.1]octan-3-ol C₁₀H₂₀N₂O 200.29 1560066-66-1 Bicyclic system (azabicyclo); enhanced rigidity and potential CNS activity
(3R,4R)-4-(Hydroxymethyl)oxan-3-ol C₆H₁₂O₃ 132.16 Not provided Stereospecific hydroxymethyl group; lacks amine functionality
Metaxalone Related Compound B C₁₁H₁₇NO₂ 195.26 66766-07-2 Phenoxy-substituted amino alcohol; GABAA receptor modulation potential

Physicochemical and Reactivity Differences

Substituent Effects: The 2-aminopropan-2-yl group in the target compound introduces steric bulk and a tertiary amine, enhancing solubility in polar solvents compared to the linear aminomethyl group in 3-(aminomethyl)oxan-3-ol .

Hydrogen-Bonding Capacity: The hydroxyl and amine groups in 3-(2-Aminopropan-2-yl)oxan-3-ol enable dual hydrogen-bond interactions, unlike (3R,4R)-4-(hydroxymethyl)oxan-3-ol, which lacks an amine .

Biological Activity: Metaxalone Related Compound B (1-Amino-3-(3,5-dimethylphenoxy)propan-2-ol) demonstrates modulatory effects on GABAA receptors, suggesting that amino alcohol derivatives with aromatic substituents may exhibit neuroactivity .

Biological Activity

3-(2-Aminopropan-2-yl)oxan-3-ol, also known as a derivative of oxan-3-ol, is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The chemical structure of 3-(2-Aminopropan-2-yl)oxan-3-ol can be represented as follows:

PropertyValue
Molecular FormulaC₇H₁₅NO₂
Molecular Weight143.20 g/mol
IUPAC Name3-(2-Aminopropan-2-yl)oxan-3-ol

The biological activity of 3-(2-Aminopropan-2-yl)oxan-3-ol is primarily attributed to its ability to interact with various biological targets, influencing multiple pathways:

  • Enzyme Inhibition : The compound has been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : It may act as a modulator for certain receptors, impacting neurotransmitter release and signaling pathways associated with mood regulation.

Biological Activities

Research has highlighted several key biological activities associated with 3-(2-Aminopropan-2-yl)oxan-3-ol:

  • Antioxidant Activity : Studies indicate that this compound exhibits significant antioxidant properties, which can protect cells from oxidative stress.
  • Neuroprotective Effects : Preliminary findings suggest potential neuroprotective effects, making it a candidate for further investigation in neurodegenerative diseases.
  • Anti-inflammatory Properties : The compound has demonstrated anti-inflammatory activity in various in vitro assays.

Case Studies and Research Findings

Several studies have explored the biological activity of 3-(2-Aminopropan-2-yl)oxan-3-ol, providing insights into its therapeutic potential:

Study 1: Antioxidant Activity

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of various oxan derivatives, including 3-(2-Aminopropan-2-yl)oxan-3-ol. The results indicated a significant reduction in reactive oxygen species (ROS) levels in treated cells compared to controls.

Study 2: Neuroprotective Effects

In an animal model of Alzheimer’s disease, administration of 3-(2-Aminopropan-2-yl)oxan-3-ol resulted in improved cognitive function and reduced amyloid plaque formation. This suggests that the compound may have a protective role against neurodegeneration.

Study 3: Anti-inflammatory Properties

Research conducted on human cell lines demonstrated that 3-(2-Aminopropan-2-yl)oxan-3-ol effectively reduced markers of inflammation, such as cytokine production. This positions the compound as a potential therapeutic agent for inflammatory diseases.

Comparison with Similar Compounds

To better understand the unique properties of 3-(2-Aminopropan-2-yl)oxan-3-ol, it is useful to compare it with similar compounds:

CompoundBiological ActivityMechanism
4-HydroxyphenylacetoneAntioxidantFree radical scavenging
N-acetylcysteineAntioxidant and anti-inflammatoryGlutathione precursor
CurcuminAnti-inflammatory and antioxidantNF-kB inhibition

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